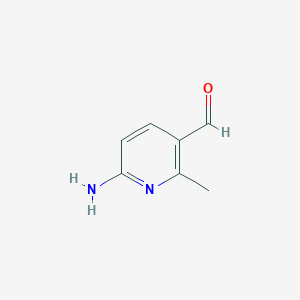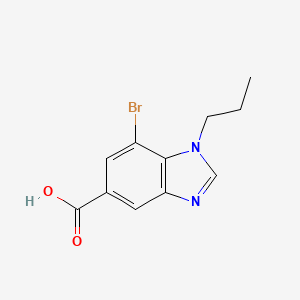![molecular formula C12H16ClNO3 B1528284 2-[3-(吗啉-4-基)苯基]乙酸盐酸盐 CAS No. 1607326-61-3](/img/structure/B1528284.png)
2-[3-(吗啉-4-基)苯基]乙酸盐酸盐
描述
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:蛋白酶体抑制剂开发
2-[3-(吗啉-4-基)苯基]乙酸盐酸盐: 是卡非佐米合成的中间体,卡非佐米是一种蛋白酶体抑制剂,用于治疗复发难治性多发性骨髓瘤 。该化合物在卡非佐米开发中的作用突出了其在药物研究中的重要性,特别是在针对血液系统恶性肿瘤的靶向疗法设计方面。
有机合成:富勒烯衍生物生产
在有机化学中,该化合物已用于制备吡咯烷并满烯多羧酸酯 。这些富勒烯衍生物因其在有机光伏器件中的潜在应用以及作为具有独特电子特性的新型材料而备受关注。
作用机制
Target of Action
Morpholine derivatives have been used in various therapeutic applications, suggesting that they might interact with a variety of biological targets .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Morpholine derivatives often act by interacting with biological targets and modulating their activity .
Biochemical Pathways
Morpholine derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other bioactive compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to be an intermediate of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma . The interactions between 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride and these biomolecules are crucial for its biochemical activity, affecting enzyme inhibition and protein binding.
Cellular Effects
The effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for cancer therapy . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of this compound is crucial for its activity and function, as it needs to be in the right place at the right time to exert its effects.
属性
IUPAC Name |
2-(3-morpholin-4-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBJTYHLWXOQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)


![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)



![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)



